molecular formula C11H9ClN2 B13166435 6-(3-Chlorophenyl)pyridin-2-amine CAS No. 882014-33-7

6-(3-Chlorophenyl)pyridin-2-amine

Cat. No.: B13166435
CAS No.: 882014-33-7
M. Wt: 204.65 g/mol
InChI Key: ZIGNKLLSSUBLAI-UHFFFAOYSA-N
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Description

6-(3-Chlorophenyl)pyridin-2-amine is a heterocyclic organic compound that features a pyridine ring substituted with a 3-chlorophenyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(3-Chlorophenyl)pyridin-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of 3-chlorophenyl with a halogenated pyridine derivative under mild conditions . The reaction is carried out in a mixture of water and organic solvents like 1,4-dioxane, with potassium phosphate as the base.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chlorophenyl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced forms.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

6-(3-Chlorophenyl)pyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Chlorophenyl)pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-Chlorophenyl)pyridin-2-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials with tailored functionalities.

Properties

CAS No.

882014-33-7

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

6-(3-chlorophenyl)pyridin-2-amine

InChI

InChI=1S/C11H9ClN2/c12-9-4-1-3-8(7-9)10-5-2-6-11(13)14-10/h1-7H,(H2,13,14)

InChI Key

ZIGNKLLSSUBLAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=CC=C2)N

Origin of Product

United States

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